(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the fused ring system with high efficiency and selectivity . Common reagents used in these reactions include various amines, aldehydes, and ketones, which undergo cyclization under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines, which react under mild to moderate conditions to yield substituted derivatives .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential pharmaceutical applications . In biology and medicine, it has been investigated for its antimicrobial and antioxidant properties, making it a promising candidate for drug development . Additionally, its unique structural features make it useful in the design of new materials for industrial applications .
Mechanism of Action
The mechanism of action of (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with essential cellular processes . The compound’s antioxidant activity is believed to result from its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one include other fused heterocyclic systems such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share structural similarities and exhibit comparable chemical reactivity and biological activities .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and stereochemistry, which can lead to unique interactions with biological targets and distinct pharmacological profiles . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(8aS)-8a-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H14N2O/c1-8-3-2-5-10(8)6-4-9-7(8)11/h2-6H2,1H3,(H,9,11)/t8-/m0/s1 |
InChI Key |
OGVXKWGEFRNFLD-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@]12CCCN1CCNC2=O |
Canonical SMILES |
CC12CCCN1CCNC2=O |
Origin of Product |
United States |
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